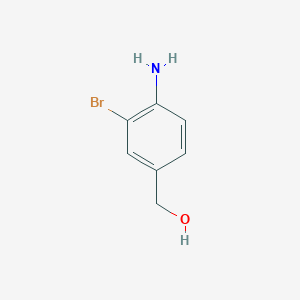

(4-Amino-3-bromophenyl)methanol

Description

(4-Amino-3-bromophenyl)methanol is a brominated aromatic compound featuring a hydroxylmethyl (-CH2OH) group, an amino (-NH2) group, and a bromine atom on a benzene ring. The compound’s reactivity and applications are influenced by the electronic and steric effects of its substituents, making it a candidate for pharmaceutical intermediates or synthetic building blocks in cross-coupling reactions.

Properties

IUPAC Name |

(4-amino-3-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUUROXGZLAEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-bromophenyl)methanol can be achieved through several methods. One common approach involves the bromination of (4-Aminophenyl)methanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of (4-Amino-3-bromophenyl)methanol may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) undergoes oxidation to form a carboxylic acid or ketone under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) or CrO₃ | (4-Amino-3-bromophenyl)carboxylic acid | |

| Selective Oxidation | TEMPO/NaClO₂ (mild conditions) | (4-Amino-3-bromophenyl)aldehyde |

Key Findings :

-

Strong oxidants like KMnO₄ yield carboxylic acids, while milder agents (e.g., TEMPO) produce aldehydes.

-

Steric hindrance from the bromine and amino groups may slow reaction kinetics .

Nucleophilic Substitution of Bromine

The bromine atom participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the amino group.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaN₃ (sodium azide) | DMF, 100°C, 12h | (4-Amino-3-azidophenyl)methanol | |

| NH₃ (ammonia) | Cu catalyst, 150°C, pressure | (4-Amino-3-aminophenyl)methanol |

Mechanistic Insight :

-

The amino group (-NH₂) activates the ring via electron donation, facilitating SNAr at the brominated position.

-

Azide substitution is favored in polar aprotic solvents like DMF .

Amino Group Functionalization

The primary amine (-NH₂) undergoes acetylation, diazotization, or coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | (4-Acetamido-3-bromophenyl)methanol | |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate |

Applications :

-

Diazonium salts enable coupling with phenols or amines to form azo dyes .

-

Acetylation protects the amino group during subsequent reactions .

Esterification and Ether Formation

The hydroxymethyl group reacts with acyl chlorides or alkyl halides to form esters or ethers.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | (4-Amino-3-bromophenyl)methyl acetate | |

| CH₃I (methyl iodide) | K₂CO₃, DMF, 60°C | (4-Amino-3-bromophenyl)methyl ether |

Notes :

-

Ether formation requires base-mediated deprotonation of the hydroxyl group .

-

Esters are intermediates for further hydrolysis or polymerization.

Reductive Transformations

The hydroxymethyl group can be reduced, though this is less common due to its primary alcohol nature.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux | (4-Amino-3-bromophenyl)methane |

Challenges :

-

Over-reduction risks cleavage of the aromatic ring.

Photochemical and Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck).

| Reaction Type | Catalyst/Reagents | Product | Source |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, P(tBu)₃, iPr₂NEt | Styrenyl derivatives |

Example :

Scientific Research Applications

(4-Amino-3-bromophenyl)methanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Amino-3-bromophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of (4-Amino-3-bromophenyl)methanol differ in the arrangement of substituents on the benzene ring. Key examples include:

Similarity Score : Computed based on structural overlap with the target compound (higher score = greater similarity).

Research Findings :

Substituent Variations

Replacing bromine with other functional groups modifies physicochemical properties:

Research Findings :

Brominated Derivatives

Polybrominated analogs exhibit distinct reactivity profiles:

Research Findings :

- Dibrominated derivatives show reduced solubility in polar solvents but enhanced stability in radical reactions .

Biological Activity

(4-Amino-3-bromophenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of an amino group and a bromine atom on a phenyl ring, suggests various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : C7H8BrN1O

- Molecular Weight : 202.05 g/mol

- Structure : The compound features a hydroxymethyl group (-CH2OH) and an amino group (-NH2) attached to a brominated phenyl ring.

The biological activity of (4-Amino-3-bromophenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with active sites on proteins, influencing enzyme activity.

- Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to certain biological targets.

Antitumor Activity

Research indicates that compounds similar to (4-Amino-3-bromophenyl)methanol exhibit antitumor properties. For instance, studies have shown that related brominated phenyl compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

| Compound | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| (4-Amino-3-bromophenyl)methanol | Breast Cancer | Induces apoptosis | |

| (4-Bromoaniline) | Lung Cancer | Inhibits cell migration |

Enzyme Inhibition

(4-Amino-3-bromophenyl)methanol has been investigated for its potential as an enzyme inhibitor. It may act on various protein kinases, which are critical in cancer signaling pathways. Inhibiting these enzymes can lead to reduced tumor growth and metastasis.

Case Study 1: Antitumor Screening

In a study screening 150,000 compounds for antitumor activity, several brominated phenyl derivatives were identified as promising candidates. (4-Amino-3-bromophenyl)methanol was included in this screening due to its structural similarities with known active compounds. The results indicated significant inhibition of tumor cell lines, particularly in breast cancer models .

Case Study 2: Enzyme Interaction Analysis

A detailed analysis of the interaction between (4-Amino-3-bromophenyl)methanol and specific kinases revealed that the compound effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was linked to the compound's ability to bind at the ATP site of these enzymes, blocking their activity and leading to decreased cell proliferation .

Comparison with Related Compounds

Comparative studies have been conducted with other halogenated phenyl compounds to assess the unique properties imparted by the bromine atom in (4-Amino-3-bromophenyl)methanol.

| Compound | Biological Activity | Binding Affinity | Reference |

|---|---|---|---|

| (4-Amino-3-chlorophenyl)methanol | Moderate antitumor activity | Lower than brominated analogs | |

| (4-Amino-3-fluorophenyl)methanol | Weak kinase inhibitor | Significantly lower than brominated analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.